molecular formula C3HClIN B12543520 2-Chloro-3-iodoprop-2-enenitrile CAS No. 143246-28-0

2-Chloro-3-iodoprop-2-enenitrile

Cat. No.: B12543520
CAS No.: 143246-28-0
M. Wt: 213.40 g/mol
InChI Key: JPABNNHEVHPSCT-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoprop-2-enenitrile is an organic compound with the molecular formula C₃HClIN It is a halogenated nitrile, characterized by the presence of both chlorine and iodine atoms attached to a propenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodoprop-2-enenitrile typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-3-bromoprop-2-enenitrile is treated with an iodide source under suitable conditions to replace the bromine atom with iodine. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as potassium carbonate to facilitate the halogen exchange .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar principles as the laboratory synthesis. The choice of reagents and reaction conditions is optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodoprop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in the presence of a base like sodium hydroxide or potassium carbonate.

    Electrophiles: Electrophilic addition reactions can be carried out using reagents such as bromine or hydrogen halides.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with hydrogen halides can produce halogenated nitriles .

Scientific Research Applications

2-Chloro-3-iodoprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodoprop-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-iodoprop-2-enenitrile is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated nitriles. This dual halogenation allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

143246-28-0

Molecular Formula

C3HClIN

Molecular Weight

213.40 g/mol

IUPAC Name

2-chloro-3-iodoprop-2-enenitrile

InChI

InChI=1S/C3HClIN/c4-3(1-5)2-6/h1H

InChI Key

JPABNNHEVHPSCT-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)Cl)I

Origin of Product

United States

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